4-Methoxy-3-(methylsulfamoyl)benzamide
Description
Contextualization of Benzamide (B126) Derivatives in Chemical and Biological Research
Benzamide derivatives represent a significant and diverse class of compounds that are extensively studied in both chemical and biological research. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile template for the development of molecules with a wide array of biological activities. These compounds have been investigated for their potential as enzyme modulators, receptor ligands, and antimicrobial agents. The specific biological effect of a benzamide derivative is critically influenced by the nature and position of substituents on the benzene ring. For instance, various benzamide derivatives have been explored for their applications as anticancer, anti-inflammatory, and anticonvulsant agents.
Significance of the Sulfamoyl Moiety in Molecular Design and Function
The sulfamoyl group (-SO₂NH₂) is a key functional group in medicinal chemistry, recognized for its ability to impart desirable physicochemical and biological properties to a molecule. nih.gov This moiety is a common feature in a number of therapeutic agents. The presence of the sulfamoyl group can influence a compound's solubility, lipophilicity, and ability to cross biological membranes. Furthermore, the sulfonamide component is capable of forming strong hydrogen bonds, which can be crucial for binding to biological targets such as enzymes and receptors. nih.gov The versatility of the sulfamoyl group allows for chemical modifications that can fine-tune the biological activity and selectivity of a drug candidate. nih.gov
Classification and Structural Features of 4-Methoxy-3-(methylsulfamoyl)benzamide within its Chemical Class
This compound is classified as a substituted benzamide. Its structure is characterized by a central benzamide core with two specific substituents on the benzene ring: a methoxy (B1213986) group (-OCH₃) at the 4-position and a methylsulfamoyl group (-SO₂NHCH₃) at the 3-position. This precise substitution pattern defines its chemical identity and influences its three-dimensional shape and electronic properties. The interplay between the electron-donating methoxy group and the electron-withdrawing sulfamoyl group, along with the amide functionality, creates a unique chemical environment that dictates its interactions with biological macromolecules.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the properties of the closely related compound, 4-Methoxybenzamide (B147235), can provide some context.
| Property | Value (for 4-Methoxybenzamide) | Reference |
|---|---|---|
| Molecular Formula | C8H9NO2 | nih.gov |
| Molecular Weight | 151.16 g/mol | nih.gov |
| Melting Point | 164-167 °C | chemicalbook.com |
| Boiling Point | 295 °C | chemicalbook.com |
| Appearance | White crystalline powder | chemicalbook.com |
Detailed Research Findings
Research into sulfamoyl benzamide derivatives has highlighted their potential as modulators of key biological targets. One area of investigation for compounds with a similar structural motif to this compound is their activity as glucokinase activators. nih.gov Glucokinase is an enzyme that plays a crucial role in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. nih.gov
Structural studies on related sulfamoyl benzamide derivatives have suggested that the amide carbonyl group can form a hydrogen bond with the amino acid residue Arginine 63 in the active site of the glucokinase enzyme. The specific substitution pattern on the benzamide ring is critical for the potency and selectivity of this interaction. For instance, the presence of the 4-methoxy and 3-sulfamoyl groups in the target compound is thought to enhance binding to glucokinase compared to unsubstituted benzamides.
While direct and extensive research on this compound is limited, the findings for structurally related compounds provide a strong rationale for its investigation as a potential biologically active agent.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-11-16(13,14)8-5-6(9(10)12)3-4-7(8)15-2/h3-5,11H,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXHQQGKPFVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Methylsulfamoyl Benzamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 4-Methoxy-3-(methylsulfamoyl)benzamide reveals several potential synthetic disconnections. The primary amide functionality can be disconnected to identify a corresponding acyl derivative, such as an acyl chloride or a carboxylic acid, and ammonia (B1221849) or a synthetic equivalent. This leads to the key intermediate, 4-methoxy-3-(methylsulfamoyl)benzoic acid .
Further disconnection of the N-methylsulfamoyl group from the aromatic ring points to a precursor amine, 3-amino-4-methoxybenzoic acid , and a methylsulfonylating agent like methylsulfonyl chloride. Alternatively, the sulfamoyl group could be introduced via chlorosulfonylation of a 4-methoxybenzoic acid derivative followed by amination.
Another retrosynthetic approach involves the sequential functionalization of a simpler benzamide (B126) core. This strategy would start with benzamide and introduce the required substituents in a stepwise manner. The order of these introductions is critical to ensure correct regioselectivity. For instance, nitration of a 4-methoxybenzamide (B147235) precursor could be a viable step, followed by reduction of the nitro group to an amine, which is then converted to the methylsulfamoyl group.
Therefore, the key precursors identified through this analysis include:
4-methoxy-3-(methylsulfamoyl)benzoic acid
3-amino-4-methoxybenzoic acid
4-methoxybenzoic acid
Benzamide
Chemical Reactivity and Derivatization Studies of this compound
This compound possesses several functional groups that can participate in a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules.
The sulfonamide group is generally stable but can undergo certain reactions. The sulfonamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride. It is also possible to oxidize the sulfur atom to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The benzamide moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions.
The methoxy (B1213986) group can potentially be cleaved to the corresponding phenol (B47542) under stringent conditions, for example, using strong acids like HBr. It may also be possible to achieve substitution of the methoxy group under specific catalytic conditions.
These potential reactions allow for the derivatization of this compound at multiple sites, enabling the exploration of structure-activity relationships in various contexts.
| Functional Group | Reaction Type | Potential Reagents | Potential Product |
| Sulfonamide | Reduction | Lithium aluminum hydride | 3-Amino-4-methoxybenzamide (B96667) derivative |
| Sulfonamide | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxide (B87167) or sulfone derivative |
| Methoxy Group | Substitution | Palladium or copper catalysts | Various substituted benzamides |
Oxidative Transformations
The sulfur atom in the methylsulfamoyl group of this compound is susceptible to oxidation. This transformation typically leads to the formation of the corresponding sulfoxide and sulfone, which can significantly alter the compound's polarity and biological activity. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of similar aryl sulfonamides is well-established. Common oxidizing agents for such transformations include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
The reaction conditions for the oxidation of aryl sulfonamides generally involve the use of a suitable solvent, such as a chlorinated hydrocarbon or an alcohol, and are often performed at or below room temperature to control the selectivity of the oxidation. The formation of either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidizing agent.
Table 1: Plausible Oxidative Transformations of this compound
| Starting Material | Reagent | Product(s) | General Conditions |
| This compound | 1 equivalent of m-CPBA | 4-Methoxy-3-(methylsulfinyl)benzamide | Dichloromethane, 0 °C to room temperature |
| This compound | >2 equivalents of m-CPBA or H₂O₂ | 4-Methoxy-3-(methylsulfonyl)benzamide | Dichloromethane or acetic acid, elevated temperature |
It is important to note that the methoxy and benzamide functionalities are generally stable under these oxidative conditions. The increased oxygenation of the sulfur atom in the resulting sulfoxides and sulfones can lead to altered hydrogen bonding capabilities and steric profiles, which are key considerations in analog design.
Reductive Pathways
The sulfonamide linkage in this compound can undergo reductive cleavage. This reaction is a significant transformation as it offers a pathway to the corresponding amine, which can then be used for further functionalization. The reduction of sulfonamides typically requires strong reducing agents. While specific literature on the reduction of this compound is scarce, general methods for the reductive cleavage of the S-N bond in aryl sulfonamides are known. These methods often employ reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in combination with a Lewis acid.
More contemporary methods for the reductive cleavage of sulfonamides involve the use of photoactivated electron transfer from a neutral organic donor, which can proceed under milder, metal-free conditions. nih.gov This approach has been shown to be effective for the cleavage of arenesulfonamides, including those derived from dialkylamines. nih.gov
Table 2: Potential Reductive Transformations of this compound
| Starting Material | Reagent(s) | Product | General Conditions |
| This compound | Lithium aluminum hydride (LiAlH₄) | 3-Amino-4-methoxybenzamide | Anhydrous THF, reflux |
| This compound | Sodium borohydride / Lewis Acid | 3-Amino-4-methoxybenzamide | Ethereal or alcoholic solvent |
| This compound | Photoactivated organic electron donor | 3-Amino-4-methoxybenzamide | Room temperature, under irradiation |
The resulting 3-amino-4-methoxybenzamide is a valuable intermediate for the synthesis of a wide range of analogs, allowing for the introduction of diverse substituents at the 3-position of the benzamide scaffold.
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. Conversely, the presence of the electron-withdrawing sulfonamide and benzamide groups deactivates the ring, particularly at the positions ortho and para to them.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA_r) on the benzene (B151609) ring of this compound is generally challenging due to the presence of the electron-donating methoxy group. However, if a suitable leaving group were present on the ring, SNA_r could be facilitated by strong nucleophiles. A more plausible site for nucleophilic attack is the methyl group of the methoxy ether, leading to O-demethylation. This reaction is typically achieved using strong nucleophiles like iodide or bromide ions in the presence of a strong acid or a Lewis acid.
Electrophilic Aromatic Substitution:
The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the position para to the methoxy group is occupied by the benzamide. The position ortho to the methoxy group (position 5) is sterically hindered by the adjacent methylsulfamoyl group. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the less hindered ortho position (position 5). However, the combined deactivating effect of the sulfonamide and benzamide groups at the meta positions may render the ring less reactive towards many electrophiles.
Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts reactions, though these would likely require forcing conditions.
Analog Design and Synthesis Strategies Based on the this compound Scaffold
The this compound scaffold presents several opportunities for analog design, aimed at exploring structure-activity relationships (SAR) for various biological targets. Strategies for analog design can be categorized by the region of the molecule being modified.
Modification of the Benzamide Moiety:
The amide functionality is a key interaction point in many biologically active molecules. Analogs can be synthesized by modifying the amide group. For instance, the primary amide can be converted to secondary or tertiary amides by reaction with various amines. This can be achieved by first hydrolyzing the amide to the corresponding carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents like EDC/HOBt or HATU.
Modification of the Sulfonamide Group:
The methyl group on the sulfonamide can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding pocket. This can be achieved by starting the synthesis with a different sulfamoyl chloride. Furthermore, the entire methylsulfamoyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors.
Modification of the Methoxy Group:
The methoxy group at the 4-position can be replaced with other alkoxy groups of varying chain lengths or with a simple hydroxyl group (via O-demethylation). This allows for the exploration of the impact of lipophilicity and hydrogen bonding at this position.
Modification of the Aromatic Ring:
Introduction of additional substituents on the aromatic ring can be explored, although as discussed, this may be synthetically challenging. A more common strategy is to start with an already substituted benzene ring and build the this compound scaffold upon it.
A study on the synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter provides a relevant example of analog design based on a similar scaffold. nih.govnih.gov In this work, the piperidine (B6355638) substituent and the amide functionality were extensively modified to optimize potency and selectivity. nih.govnih.gov
Advanced Structural Characterization and Spectroscopic Analysis of 4 Methoxy 3 Methylsulfamoyl Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For 4-Methoxy-3-(methylsulfamoyl)benzamide, ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the substitution pattern on the aromatic ring.
In ¹H NMR, the chemical shifts of the protons would provide key information. For instance, the methoxy (B1213986) group (-OCH₃) protons would be expected to appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The protons of the methylsulfamoyl group (-SO₂NHCH₃) would also produce a singlet. The aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfamoyl and benzamide (B126) groups.
In ¹³C NMR, each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would confirm the presence of the carbonyl group of the benzamide, the aromatic carbons, and the carbons of the methoxy and methylsulfamoyl groups. For example, in related N-substituted benzamides, the carbonyl carbon typically resonates around δ 165-170 ppm. niscair.res.in
Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Benzamide Derivatives This table is illustrative and does not represent actual data for this compound.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| N-Benzyl-4-methoxybenzamide | ¹H | 3.87 (s, 3H, OCH₃), 4.82 (s, 2H, CH₂), 6.42 (s, 1H, NH), 6.96 (d, 2H), 7.28-7.37 (m, 5H), 7.76 (d, 2H) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₁₂N₂O₄S), the expected exact mass would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of specific fragments such as the methoxy, methylsulfamoyl, or amide groups.
Table 2: Expected HRMS Data for this compound This table is illustrative and does not represent actual experimental data.
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 245.0569 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amide and sulfonamide groups (typically in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), the S=O stretching of the sulfonamide (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C-O stretching of the methoxy group.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 3: Representative IR Absorption Frequencies for Functional Groups in Related Molecules This table is illustrative and does not represent actual data for this compound.
| Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300 - 3500 |
| C=O Stretch (Amide) | 1630 - 1680 |
| S=O Asymmetric Stretch (Sulfonamide) | 1300 - 1350 |
| S=O Symmetric Stretch (Sulfonamide) | 1140 - 1180 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within this compound. It would also reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For instance, in the crystal structure of a related compound, N-(4-Hydroxy-3-methoxybenzyl)benzamide, the two benzene (B151609) rings are twisted with respect to each other, and the crystal structure is stabilized by N—H⋯O and O—H⋯O hydrogen bonds. drugbank.com
Table 4: Illustrative Crystallographic Data for a Related Benzamide Derivative (4-Methoxy-N-methylbenzamide) This table presents data for a related compound and not for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7350 (17) |
| b (Å) | 9.2750 (19) |
| c (Å) | 10.719 (2) |
| β (°) | 99.83 (3) |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. If chiral derivatives of this compound were to be synthesized, these techniques would be essential for determining their absolute configuration and studying their conformational properties in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry.
Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Methylsulfamoyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to predict electronic structure and reactivity. For a molecule like 4-Methoxy-3-(methylsulfamoyl)benzamide, these calculations would typically be performed using basis sets such as 6-31G(d,p) or higher.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the energy landscape associated with rotations around key single bonds.
For this compound, critical torsional angles would include the bond between the benzamide (B126) group and the aromatic ring, as well as the rotations around the bonds of the methoxy (B1213986) and methylsulfamoyl substituents.
Research on related benzamide derivatives highlights the importance of such analyses. For example, a conformational analysis of 3-methoxybenzamide (B147233) (3-MBA) and 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that while 3-MBA has a planar preferential conformation, the fluorinated analogue adopts a non-planar lowest energy conformation. nih.gov This non-planar shape was found to be crucial for its inhibitory activity against the FtsZ protein. nih.gov The study systematically varied the torsion angle and minimized the energy of each resulting conformer to build an energy graph. nih.gov
A similar approach for this compound would likely reveal a complex energy landscape due to the interplay of the bulky and polar substituents. The most stable conformer would be the one that best balances steric hindrance and electronic interactions, such as intramolecular hydrogen bonds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of activity.
While no specific docking studies for this compound have been reported in the provided search results, research on similar structures provides a clear blueprint. For instance, docking studies on novel 4-(arylaminomethyl)benzamide derivatives were performed to evaluate their potential as tyrosine kinase inhibitors. nih.gov These studies successfully predicted binding modes and interactions within the active site of the T315I-mutant Abl kinase. nih.gov Another study showed that sulfamoyl benzamide derivatives can form hydrogen bonds with key residues like Arg63 in the active site of glucokinase.
For this compound, a typical docking protocol would involve:
Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and assigning charges.
Generating a low-energy 3D conformation of the ligand.
Using a docking algorithm to systematically search for the best binding pose within the protein's active site, scored based on binding energy.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein.
Table 3: Potential Interactions Explored by Molecular Docking
| Interaction Type | Potential Groups on this compound |
|---|---|
| Hydrogen Bond Donor | Amide (-CONHH ), Sulfonamide (-SO2NH) |
| Hydrogen Bond Acceptor | Amide Carbonyl (O =C), Sulfonyl (O =S=O ), Methoxy (O CH3) |
| Aromatic Interactions (π-π stacking) | Benzene (B151609) ring |
Prediction of Stereoelectronic Properties and their Influence on Molecular Behavior
Stereoelectronic effects describe how the spatial arrangement of atoms (stereochemistry) influences the electronic properties of a molecule, and vice versa. These effects are critical in determining reactivity, conformational preferences, and intermolecular interactions.
In this compound, key stereoelectronic features would include:
Anomeric Effects: Potential interactions between lone pairs on oxygen or nitrogen atoms and adjacent antibonding (σ*) orbitals. For example, the orientation of the methoxy group relative to the benzene ring is governed by such effects.
Inductive and Resonance Effects: The electron-donating methoxy group and the electron-withdrawing methylsulfamoyl and benzamide groups create a specific electronic distribution across the aromatic ring. This influences the molecule's reactivity and its ability to interact with biological targets.
Studies on related benzamides have shown that the substitution pattern critically influences activity. For example, the introduction of fluorine atoms in 2,6-difluoro-3-methoxybenzamide induces a non-planar conformation due to stereoelectronic repulsion, which is favorable for binding to its target. nih.gov A thorough analysis of this compound would require computational modeling to map out the electron density, orbital interactions, and electrostatic potential to fully understand how its unique stereoelectronic profile dictates its chemical and biological behavior.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,6-difluoro-3-methoxybenzamide |
| 3-methoxybenzamide |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
Structure Activity Relationship Sar Studies of 4 Methoxy 3 Methylsulfamoyl Benzamide Analogues
Impact of Substituent Modifications on the Benzamide (B126) Ring System
The benzamide ring of 4-Methoxy-3-(methylsulfamoyl)benzamide serves as a critical scaffold for molecular interactions with its biological targets. Modifications to the substituents on this ring have been shown to significantly influence the compound's activity. The positions and nature of these substituents are paramount for achieving desired biological effects. nih.gov
Research into related sulfamoylbenzamide derivatives has demonstrated that the substitution pattern on the benzamide ring is a key determinant of activity and selectivity. For instance, in a series of sulfamoyl benzamide derivatives developed as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the presence and position of halogen atoms on the benzamide ring were critical. The introduction of a chloro group at the 4-position and a bromo group on the N-phenyl moiety of a related benzamide sulfonamide led to a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov
The 4-methoxy group in this compound is considered to be in an optimal position for enhancing binding affinity to targets like glucokinase by engaging in favorable steric and electronic interactions within the allosteric site. In studies of related benzamide derivatives as glucokinase activators, the 3,5-disubstituted pattern on the benzamide ring has been a primary focus for achieving potent activation. nih.gov This suggests that the relative positioning of the sulfamoyl group at the 3-position and the methoxy (B1213986) group at the 4-position in the target compound is a finely tuned arrangement for its biological activity.
The following table illustrates the impact of substituent modifications on the benzamide ring in a series of related sulfamoyl-benzamide derivatives on their inhibitory activity against h-NTPDases. nih.gov
| Compound ID | Benzamide Ring Substitutions | N-Phenyl Substitutions | h-NTPDase1 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) |
| 3e | 4-Cl | 4-Cl | > 50 | 2.45 ± 0.15 |
| 3f | 4-Cl | 4-OCH₃ | > 50 | > 50 |
| 3i | 4-Cl | 4-Br | 2.88 ± 0.13 | 0.72 ± 0.11 |
This data is for a series of N-(substituted-phenyl)-4-chloro-3-(morpholinosulfonyl)benzamides and illustrates the effect of substitution on the N-phenyl part of the benzamide. nih.gov
Role of the Sulfamoyl Moiety in Modulating Molecular Interactions
The sulfamoyl moiety, -SO₂NHCH₃, at the 3-position of the benzamide ring is a cornerstone of the molecule's activity. This group is capable of forming crucial hydrogen bonds with amino acid residues in the binding pocket of its target enzymes. For instance, in the context of glucokinase activation, the sulfamoyl group is believed to interact with key residues such as Arginine (Arg63) through hydrogen bonding, thereby contributing to the stabilization of the active conformation of the enzyme. scispace.com
The nature of the substituent on the sulfamoyl nitrogen can significantly modulate the compound's activity. In a broader context of sulfamoyl-benzamide derivatives, replacing the N-methyl group with larger or more complex substituents has been explored to fine-tune activity and selectivity. For example, in the development of h-NTPDase inhibitors, derivatives with N-cyclopropyl and N-benzyl groups on the sulfamoyl moiety have been synthesized and evaluated, demonstrating that this position is amenable to modification to alter the biological profile. nih.gov
The following table presents data on the inhibitory activity of sulfamoylbenzoic acid derivatives with different N-substituents on the sulfamoyl group against various h-NTPDase isoforms. nih.gov
| Compound ID | N-Sulfamoyl Substituent | h-NTPDase2 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 2a | Cyclopropyl | > 50 | 1.32 ± 0.06 |
| 2b | Morpholine | > 50 | > 50 |
| 2d | Cyclopropyl (with 2-Cl on benzoyl) | 0.28 ± 0.07 | > 50 |
This data is for a series of 5-(N-substituted-sulfamoyl)-2-chlorobenzoic acids and highlights the influence of the N-substituent on the sulfamoyl group. nih.gov
Influence of Variations in the N-Methyl Substituent
The N-methyl group of the methylsulfamoyl moiety is a key feature of this compound. While direct SAR studies on varying this specific substituent in the context of the title compound are not extensively published, research on related N-substituted sulfamoylbenzamide derivatives provides valuable insights. nih.gov
In the development of STAT3 inhibitors based on a sulfamoylbenzamide scaffold, a variety of N-substituents have been explored. These studies have shown that the size and nature of the N-substituent can significantly impact the inhibitory potency. For instance, replacing the methyl group with larger alkyl or aryl groups can alter the binding mode and affinity of the compound for its target protein. nih.gov
The general principle observed in related series is that small, non-bulky alkyl groups on the sulfamoyl nitrogen are often preferred for maintaining activity. Larger substituents may introduce steric hindrance, potentially disrupting the optimal binding conformation. However, in some cases, larger or more complex N-substituents can be exploited to achieve selectivity for a particular biological target.
Stereochemical Considerations in Derivatives (if applicable)
While this compound itself is an achiral molecule, the introduction of chiral centers in its derivatives can have profound effects on their biological activity. Stereoisomers of a compound can exhibit significantly different potencies and selectivities due to the three-dimensional nature of drug-receptor interactions.
Although specific studies on the stereochemistry of this compound derivatives are not widely available in the public domain, it is a critical aspect in drug design. If, for example, a substituent introduced on the benzamide ring or the sulfamoyl moiety creates a chiral center, it would be imperative to separate and evaluate the individual enantiomers or diastereomers. Often, one stereoisomer is significantly more active than the other(s), and this "eutomer" is typically the one selected for further development. This principle is a cornerstone of modern medicinal chemistry, aiming to produce drugs with improved therapeutic indices.
Molecular Mechanisms of Action and Biological Target Engagement of 4 Methoxy 3 Methylsulfamoyl Benzamide
Enzyme Inhibition Profiles and Mechanistic Insights
The structural features of 4-Methoxy-3-(methylsulfamoyl)benzamide, specifically the sulfonamide and benzamide (B126) moieties, predispose it to interact with several classes of enzymes. Research has focused on its effects on enzymes crucial to various physiological and pathological processes.
Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding group (ZBG) that targets the active site of zinc-containing metalloenzymes like carbonic anhydrases. Benzamides that feature a 3- or 4-sulfamoyl moiety are known inhibitors of various human (h) CA isoforms. Studies on a series of benzamide-4-sulfonamides demonstrated potent inhibition of several isoforms. For instance, these compounds were shown to be highly effective against hCA II, VII, and IX, with inhibition constants (K_I) in the low nanomolar or even subnanomolar range. nih.gov The ubiquitous cytosolic isoform, hCA II, was strongly inhibited by these sulfonamides with K_I values ranging from 1.9 to 7.0 nM. nih.gov The tumor-associated isoform, hCA IX, was also potently inhibited. nih.gov The interaction mechanism involves the deprotonated sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis. acs.org
Sirtuin 2 (SIRT2): SIRT2, a NAD+-dependent protein deacetylase, has been identified as a target for compounds with a 3-sulfamoylbenzamide (B74759) scaffold. nih.govelsevierpure.comnorthwestern.edu While research on this compound itself is limited, studies on structurally similar 3-(N-arylsulfamoyl)benzamides have established this class as SIRT2 inhibitors. nih.govelsevierpure.comnorthwestern.edu For example, modifications to the core scaffold, such as N-methylation of the sulfonamide, were found to significantly increase potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov This suggests that the 3-sulfamoylbenzamide structure is a viable pharmacophore for SIRT2 inhibition, with the potential for the 4-methoxy group to influence binding affinity within the enzyme's active site. nih.gov These inhibitors are being explored for their neuroprotective effects in models of Parkinson's and Huntington's diseases. nih.gov
Glucokinase (GK): In contrast to inhibition, some sulfamoyl benzamide derivatives have been identified as glucokinase (GK) activators. nih.gov The specific compound this compound has been noted to function as a GK activator by forming a hydrogen bond between its amide carbonyl group and the Arg63 residue in an allosteric site of the enzyme. nih.gov The 4-methoxy group is suggested to enhance binding affinity by optimizing interactions within the GK allosteric site. nih.gov This activation of glucokinase, a key regulator of glucose metabolism, highlights the compound's potential role in modulating glucose homeostasis.
Thioredoxin Reductase (TrxR): Currently, there is a lack of direct scientific evidence from the reviewed sources demonstrating the inhibition of thioredoxin reductase by this compound. While TrxR is a target for some anticancer agents, specific inhibitory activity by this compound has not been reported in the available literature.
Table 1: Enzyme Interaction Profile of this compound and Related Sulfonamides
| Enzyme Target | Effect | Compound Class | Key Findings | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase II (hCA II) | Inhibition | Benzamide-4-sulfonamides | Potent inhibition with K_I values in the low nanomolar range (1.9-7.0 nM). | nih.gov |
| Carbonic Anhydrase IX (hCA IX) | Inhibition | Benzenesulfonamides | Inhibition constants in the low nanomolar to subnanomolar range (e.g., K_I of 1.5-38.9 nM for some series). | nih.gov |
| Sirtuin 2 (SIRT2) | Inhibition | 3-(N-Arylsulfamoyl)benzamides | N-methylation of the sulfonamide enhances potency and selectivity. | nih.gov |
| Glucokinase (GK) | Activation | This compound | Acts as an allosteric activator, forming an H-bond with Arg63. | nih.gov |
The kinetic characterization of enzyme inhibitors provides crucial insights into their mechanism of action. For the broader class of sulfonamide inhibitors targeting carbonic anhydrases, the inhibition is typically reversible. The binding process is pH-dependent, relying on the deprotonation of the sulfonamide group to interact with the zinc ion. acs.org
For other related benzamide derivatives, such as 4,4'-biphenylsulfonamides acting on matrix metalloproteases (MMPs), kinetic studies have distinguished between different modes of inhibition. Depending on the specific substitutions, these compounds can act as non-competitive or competitive inhibitors, suggesting they bind to distinct sites, such as an allosteric subsite or the primary catalytic pocket.
In the case of SIRT2 inhibitors, kinetic analyses have revealed slow-binding inhibition mechanisms for some peptide-based inhibitors, where the inhibitor induces a conformational change in the enzyme, leading to a more tightly bound enzyme-inhibitor complex. nih.govresearchgate.net While specific kinetic constants (e.g., k_on, k_off, K_i*) for this compound are not detailed in the available literature, the data from related compounds suggest that its interactions are likely to be complex and target-dependent.
Receptor Binding and Modulation Studies
Beyond direct enzyme inhibition, benzamide derivatives are known to interact with various G protein-coupled receptors (GPCRs) and other receptor types, often acting as allosteric modulators.
The interaction of benzamide-containing ligands with receptors is dictated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking studies of related sulfamoyl-benzamides with targets like h-NTPDase8 show hydrogen bond formation between the sulfamoyl or carboxamide groups and key amino acid residues (e.g., Trp440, Thr441) in the binding site. nih.gov Similarly, docking studies of 3-(N-arylsulfamoyl)benzamides with SIRT2 suggest that specific moieties can occupy deep hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity. nih.govelsevierpure.com These computational models indicate that the 4-methoxy and 3-methylsulfamoyl groups of the target compound likely play significant roles in orienting the molecule within a binding pocket and forming specific, stabilizing interactions.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, allowing for the fine-tuning of receptor signaling. mdpi.com This mechanism is particularly relevant for GPCRs. Benzamide structures are found in molecules that act as allosteric modulators for various receptors. For example, BMS-986187, a benzamide derivative, acts as a positive allosteric modulator (PAM) of the delta opioid receptor. mdpi.com
In the context of sirtuins, some inhibitors have been shown to act as partial allosteric modulators. These compounds can exhibit substrate-selective inhibition, for instance, inhibiting the deacetylation activity of SIRT2 without affecting its demyristoylation function. nih.gov This suggests that this compound could potentially act as an allosteric modulator, though specific studies confirming this for this exact compound are needed.
Protein-Ligand Binding Analysis (e.g., with serum albumin)
The interaction of small molecule drugs with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. HSA, the most abundant protein in blood plasma, acts as a carrier for many exogenous compounds. mdpi.comnih.gov
Studies on the interaction between sulfonamides and HSA have shown that these compounds can bind spontaneously, primarily driven by hydrogen bonding and van der Waals forces. nih.govnih.gov This binding often results in fluorescence quenching of HSA's intrinsic tryptophan fluorescence, a phenomenon used to calculate binding constants. nih.govnih.gov The binding of sulfadimethoxine (B1681780) to HSA, for example, was found to occur at Sudlow's site I and induced minor conformational changes in the protein's secondary structure, slightly decreasing its α-helical content. nih.gov
Fluorescence quenching experiments are a standard method to investigate these interactions. The process can be either dynamic (collisional) or static (formation of a ground-state complex). For many sulfonamides and related benzoic acids binding to HSA, a static quenching mechanism is observed, indicating the formation of a stable drug-protein complex. unifi.itplos.org While direct binding data for this compound with HSA is not available in the cited literature, the behavior of structurally similar sulfonamides suggests it would likely bind reversibly to HSA, influencing its distribution and availability in the body.
Table 2: Summary of Protein Binding Characteristics for Related Sulfonamides with HSA
| Compound | Binding Constant (K_a) | Primary Driving Forces | Proposed Binding Site | Reference |
|---|---|---|---|---|
| Sulfamethazine (SMZ) | 5.36 x 10⁴ M⁻¹ | Not specified | Not specified | nih.gov |
| Sulfadiazine (SDZ) | 3.23 x 10⁴ M⁻¹ | Not specified | Not specified | nih.gov |
| Sulfadimethoxine (SMT) | Not specified | Hydrogen bonds, van der Waals forces | Sudlow's Site I | nih.govnih.gov |
Intracellular Pathway Modulation (e.g., APOBEC3G upregulation)
The modulation of intracellular pathways is a key aspect of the pharmacological effects of many therapeutic compounds. For benzamide derivatives, the specific substitutions on the benzamide core can significantly influence their interaction with cellular components and subsequent pathway modulation.
Research has indicated that certain benzamide derivatives may possess antiviral properties. For instance, a derivative of this compound has been noted for its potential to inhibit the replication of the Hepatitis B virus (HBV). The proposed mechanism for this activity involves the upregulation of the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G). APOBEC3G is a cytidine (B196190) deaminase that acts as a host restriction factor against a variety of viruses by inducing hypermutation in the viral genome. An increase in the intracellular concentration of APOBEC3G can therefore enhance the cell's innate antiviral defenses.
However, it is crucial to note that this finding pertains to a related derivative and not directly to this compound. The precise impact of the methylsulfamoyl group at the 3-position and the methoxy (B1213986) group at the 4-position on this specific intracellular pathway has not been explicitly detailed in available studies. Further research is required to determine if this compound itself can modulate APOBEC3G levels or other intracellular signaling cascades.
Cellular Uptake and Subcellular Localization Studies
The efficacy of a drug is contingent not only on its intrinsic activity but also on its ability to reach its site of action within the cell. Cellular uptake and subcellular localization are therefore critical parameters in understanding the molecular pharmacology of a compound.
As of the current available literature, specific studies detailing the cellular uptake and subcellular localization of this compound are not available. The physicochemical properties of the molecule, such as its lipophilicity, size, and charge, would be expected to influence its ability to cross the cell membrane. The presence of the methoxy and methylsulfamoyl groups will play a significant role in these properties.
Without experimental data, any discussion on the cellular transport mechanisms (e.g., passive diffusion, active transport) and the ultimate subcellular destination (e.g., cytoplasm, nucleus, specific organelles) of this compound would be purely speculative. Future studies employing techniques such as radiolabeling or fluorescent tagging of the compound would be necessary to elucidate these fundamental aspects of its cellular pharmacology.
Conclusion
Summary of Key Academic Contributions and Discoveries
The academic significance of 4-Methoxy-3-(methylsulfamoyl)benzamide lies primarily in its role as a foundational scaffold in the development of biologically active compounds, particularly those within the broader class of sulfamoylbenzamides. Research has established this chemical family as a source of potent therapeutic candidates.
A major discovery is the identification of sulfamoylbenzamide derivatives as Class-II capsid assembly modulators (CAMs) for the Hepatitis B Virus (HBV). mdpi.comnih.gov These compounds function by disrupting the normal encapsidation of viral pregenomic RNA, leading to the formation of non-infectious, empty capsid-like particles. nih.gov This mechanism presents an attractive therapeutic strategy against chronic HBV infections. nih.gov Derivatives built upon this core structure, such as NVR 3-778, have been extensively studied and have progressed into clinical trials, highlighting the scaffold's importance. mdpi.comnih.gov
Furthermore, research into derivatives of this compound has revealed potential antiviral activity through alternative mechanisms. For instance, a related N-phenylbenzamide derivative, IMB-0523, was found to inhibit both wild-type and drug-resistant HBV, potentially by increasing intracellular levels of the antiviral protein APOBEC3G (A3G). nih.gov
Beyond virology, sulfamoylbenzamide structures have been synthesized and evaluated as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). researchgate.netrsc.org These enzymes are crucial in regulating purinergic signaling and are implicated in pathological processes such as inflammation, cancer, and thrombosis. researchgate.netrsc.org The discovery that specific derivatives can potently and selectively inhibit isoforms like h-NTPDase1, -2, -3, and -8 opens a distinct avenue for therapeutic development. rsc.org The core structure of this compound serves as a key building block in the synthesis of these targeted enzyme inhibitors. researchgate.netrsc.org
Outstanding Research Questions and Challenges
Despite the progress made, significant research questions and challenges remain in the study of this compound and its derivatives.
A primary challenge is the optimization of therapeutic properties for the resulting active compounds. While many sulfamoylbenzamide-based HBV capsid assembly modulators show promise, there is a persistent need for candidates with enhanced potency and improved safety profiles to meet clinical demands. nih.gov For instance, some potent derivatives exhibit low aqueous solubility, which can hinder bioavailability and therapeutic efficacy, prompting research into prodrug strategies to overcome this limitation. mdpi.com
The precise mechanism of action for some derivatives presents another research frontier. While the general mechanism of capsid disruption is known, observations such as the time-dependent formation of unusual tubular protein assemblies by certain compounds suggest a complex mode of action that is not yet fully understood. nih.gov Elucidating these detailed molecular interactions remains a key objective. nih.gov
For sulfamoylbenzamides targeting h-NTPDases, the main challenge lies in achieving high selectivity to avoid off-target effects. researchgate.net Since these enzymes regulate vital physiological processes, nonspecific inhibition could lead to undesirable systemic alterations. researchgate.net Therefore, developing inhibitors with high specificity for a particular enzyme isoform is crucial for their clinical translation. researchgate.net
From a chemical synthesis perspective, a continuing challenge is the development of efficient, scalable, and versatile synthetic routes. The ability to readily create diverse libraries of derivatives from the this compound intermediate by modifying its functional groups is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov
Prospects for Future Academic and Research Investigations
The future for academic and research investigations involving this compound and its derivatives is robust, with clear trajectories for continued exploration.
A major prospect is the continued design and synthesis of novel analogs for treating chronic HBV. Future work will likely focus on optimizing the scaffold to enhance antiviral efficacy, particularly against drug-resistant viral strains. nih.gov Molecular modeling and computational studies will be instrumental in guiding the rational design of next-generation CAMs, helping to predict steric and electronic interactions with the HBV core protein to maximize potency. nih.gov Further investigation into compounds that work by modulating host factors, such as A3G, could lead to new treatment paradigms with different resistance profiles. nih.gov
In the field of enzyme inhibition, there is significant potential to explore the therapeutic applications of h-NTPDase inhibitors in oncology and immunology. researchgate.net Given the role of these enzymes in cancer and inflammation, future research will likely involve evaluating the most potent and selective sulfamoylbenzamide derivatives in preclinical models of these diseases. rsc.org
The compound itself, this compound, will remain a valuable building block in medicinal chemistry. Its unique arrangement of methoxy (B1213986), amide, and sulfonamide groups makes it a versatile starting point for creating diverse chemical entities. Future synthetic chemistry research may focus on developing novel reactions to functionalize this scaffold, expanding the range of possible derivatives for biological screening. There is also potential for its use in developing probes for biochemical assays to study enzyme activity and protein interactions.
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-3-(methylsulfamoyl)benzamide, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols, often starting with functionalization of a benzamide core. Key steps include:
- Amide coupling : Reacting 4-methoxy-3-aminobenzoic acid derivatives with methylsulfamoyl chloride in the presence of coupling agents (e.g., EDCI) under inert conditions .
- Purification : Column chromatography or recrystallization is critical to isolate the product, with solvent choice (e.g., DCM/hexane) impacting purity . Optimal yields (>70%) require precise temperature control (0–5°C during sulfonamide formation) and stoichiometric excess of sulfamoylating agents .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- NMR spectroscopy : H and C NMR confirm substitution patterns, with methoxy (~δ 3.8 ppm) and sulfamoyl (δ 7.2–7.5 ppm aromatic shifts) groups as diagnostic markers .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves 3D conformation, critical for understanding bioactivity; SHELX software is widely used for refinement .
Q. How does the compound’s solubility profile affect experimental design in biological assays?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (10–20 mg/mL). For cell-based assays:
- Use vehicle controls to account for solvent cytotoxicity.
- Pre-saturate solutions via sonication and filtration (0.22 µm) to avoid precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies arise from assay-specific variables:
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify target selectivity .
- Dose optimization : Use dose-response curves (0.1–100 µM) to differentiate cytotoxic vs. therapeutic effects .
- Mechanistic studies : Employ RNA sequencing or proteomics to map pathways influenced by the compound .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Molecular docking : Predict binding to targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with lower binding energies (<−8 kcal/mol) .
- QSAR models : Correlate substituent electronegativity (e.g., CF vs. OCH) with bioactivity to design analogs .
Q. What methodologies address instability during long-term storage or in vitro assays?
- Lyophilization : Stabilize the compound in powder form under argon at −80°C .
- Light sensitivity : Store solutions in amber vials; monitor degradation via UV-Vis (λ~270 nm) .
Q. How do crystallographic data inform SAR (Structure-Activity Relationship) studies?
- Torsion angles : Adjust methoxy/sulfamoyl groups to enhance binding pocket compatibility .
- H-bond networks : Modify substituents to strengthen interactions with catalytic residues (e.g., Ser/Thr kinases) .
Q. What experimental designs validate target engagement in cellular models?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target occupancy .
- CRISPR knockouts : Compare bioactivity in wild-type vs. target gene-KO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
